molecular formula C24H24N4O4S2 B12159528 5-amino-1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one

5-amino-1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one

Cat. No.: B12159528
M. Wt: 496.6 g/mol
InChI Key: CGRVXVHTWUHNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one is a heterocyclic molecule featuring a pyrrolone core substituted with a thiazinan-dioxide-phenyl group at position 1 and a 4-(4-methoxyphenyl)thiazol-2-yl moiety at position 3.

Properties

Molecular Formula

C24H24N4O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

1-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C24H24N4O4S2/c1-32-19-10-4-16(5-11-19)20-15-33-24(26-20)22-21(29)14-27(23(22)25)17-6-8-18(9-7-17)28-12-2-3-13-34(28,30)31/h4-11,15,25,29H,2-3,12-14H2,1H3

InChI Key

CGRVXVHTWUHNTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=C(C=C4)N5CCCCS5(=O)=O)O

Origin of Product

United States

Biological Activity

The compound 5-amino-1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and recent research findings.

Chemical Structure and Properties

The compound features a thiazole moiety and a thiazinane ring, which are known for their diverse biological activities. The presence of multiple functional groups enhances its potential as a therapeutic agent. Its molecular weight is approximately 438.5 g/mol, and it exhibits significant structural complexity that may influence its biological interactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with compounds similar to or including the target compound:

  • Anticancer Activity : Compounds containing thiazole and thiazinane structures have shown promising anticancer properties. For instance, derivatives with thiazole rings have demonstrated cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anticonvulsant Effects : Certain thiazole-bearing compounds have been evaluated for their anticonvulsant properties. Research indicates that modifications to the thiazole structure can enhance efficacy in seizure models .
  • Antimicrobial Properties : Thiazolidinone derivatives, which share structural similarities with the target compound, have been reported to exhibit antimicrobial activity against a range of pathogens. This suggests that the thiazole and thiazinane components may contribute to such effects .

Structure-Activity Relationship (SAR)

The SAR analysis plays a crucial role in understanding how modifications to the chemical structure affect biological activity:

  • Thiazole Moiety : The presence of electron-donating groups (e.g., methoxy groups) on the phenyl ring significantly enhances anticancer activity by improving solubility and bioavailability .
  • Thiazinane Ring : Substituents on the thiazinane ring can alter pharmacokinetic properties and receptor interactions. For instance, the introduction of amino groups has been linked to increased binding affinity to target proteins involved in cancer progression .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

  • A study involving a series of thiazole derivatives showed that specific substitutions led to enhanced cytotoxicity against breast cancer cells, with some compounds achieving IC50 values below 10 µg/mL. The presence of a methoxy group was particularly noted for its positive impact on activity .
  • Another investigation into thiazolidinone derivatives revealed their potential as anti-diabetic agents. Compounds were tested in vitro for glucose uptake stimulation in muscle cells, demonstrating significant increases compared to controls .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeActivity TypeIC50 (µg/mL)Reference
Compound AThiazole DerivativeAnticancer1.61
Compound BThiazolidinoneAntidiabetic-
Compound CThiazole DerivativeAnticonvulsant-
Compound DThiazinane DerivativeAntimicrobial-

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C20H21N3O3S
  • Molecular Weight : 383.5 g/mol
  • CAS Number : 1324056-83-8

Structural Components

The compound features:

  • A thiazinan ring that enhances its pharmacokinetic properties.
  • An indole structure contributing to its bioactivity.
  • A pyrrolone moiety, which is often associated with various biological activities.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Research indicates that compounds containing thiazine and indole structures often exhibit significant anticancer properties. The mechanism of action may involve the inhibition of specific enzymes involved in cancer progression . For example, derivatives of thiazolidinones have shown promise as anticancer agents through various synthetic routes that enhance their efficacy .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Its interaction with biological macromolecules suggests potential use in treating conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its unique structural components:

  • Thiazinan Ring : Known for enhancing the pharmacokinetic profiles of compounds.
  • Indole Structure : Associated with diverse pharmacological effects, including antimicrobial and anticonvulsant activities .

Synthetic Strategies

Recent advances in synthetic methodologies have expanded the accessibility of this compound and its derivatives. Notable synthetic routes include:

  • One-Pot Reactions : Efficient synthesis involving multiple components to yield thiazolidinone derivatives with high yields .
  • Ring-opening Reactions : Utilization of thiazinan derivatives to create new compounds with enhanced biological activities .

Case Study 1: Anticancer Potential

A study focusing on thiazolidinone derivatives demonstrated significant anticancer activity against various cell lines. The results indicated that structural modifications could enhance efficacy, particularly when integrating methoxy groups into the phenyl rings .

Case Study 2: Anti-inflammatory Mechanisms

Research on similar compounds has shown that they can inhibit pro-inflammatory cytokines, suggesting a mechanism through which they exert their anti-inflammatory effects. This opens avenues for further exploration into their therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the pyrrolone, thiazole, and aryl groups. Below is a comparative analysis:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Thiazinan-dioxide-phenyl, 4-methoxyphenyl-thiazole Not explicitly reported ~450 (estimated) Sulfone group increases polarity; methoxy enhances lipophilicity
5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one Fluorophenyl-thiazole, methoxyphenyl C₂₀H₁₆FN₃O₂S 381.4 Fluorine improves metabolic stability; lower molecular weight
5-Amino-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylthiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one Benzodioxolylmethyl, methylthiazole C₁₆H₁₅N₃O₃S 329.4 Benzodioxole increases aromaticity; methylthiazole reduces steric bulk
5-Aryl-4-(1H-benzimidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives Benzimidazole, naphthalenyl-thiazole Varies ~450–500 Benzimidazole enables π-π stacking; naphthalene enhances hydrophobic interactions
Ethyl 5-amino-1-(4-methylbenzothiazol-2-yl)-1H-pyrazole-4-carboxylate Benzothiazole, ester functional group C₁₄H₁₄N₄O₂S 302.35 Ester group introduces hydrolytic instability; benzothiazole aids fluorescence

Key Observations :

  • The target compound’s thiazinan-dioxide group provides unique hydrogen-bonding capacity via sulfone oxygens, distinguishing it from analogs with simple aryl or thiazole substituents.
  • The 4-methoxyphenyl group balances lipophilicity and electron-donating effects, contrasting with fluorophenyl (electron-withdrawing) or benzodioxolyl (electron-rich) groups in analogs .

Computational and Docking Insights

  • Multiwfn analysis () predicts electron localization around the sulfone and methoxy groups, indicating sites for electrophilic interactions.
  • AutoDock4 simulations () suggest that the thiazinan-dioxide moiety may anchor the compound to hydrophobic enzyme pockets, while the methoxyphenyl-thiazole extends into solvent-exposed regions.

Preparation Methods

Cyclization of Sulfonamide Precursors

The 1,2-thiazinane-1,1-dioxide ring is typically synthesized via cyclization of sulfonamide intermediates. In a representative procedure, amino-halides (e.g., 1 ) or amino-alcohols (e.g., 2 ) react with phenylmethanesulfonyl chloride in the presence of triethylamine to form secondary sulfonamides. Subsequent base-mediated cyclization yields sultam intermediates (e.g., 3 ). For example, treatment of amino-halide 1 with phenylmethanesulfonyl chloride and Et₃N generates sulfonamide intermediates, which undergo cyclization with NaH to form the six-membered thiazinane ring.

Key Reaction Conditions

  • Reagents : Phenylmethanesulfonyl chloride, Et₃N, NaH

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Yield : 50–70% for cyclization steps

Functionalization of the Thiazinane Ring

The thiazinane ring is further functionalized to introduce substituents. For instance, intermediate 3 reacts with 4-bromo-1-(bromomethyl)-2-fluorobenzene in the presence of NaH to install aryl groups at the nitrogen atom. This step is critical for attaching the phenyl group required in the target compound.

Synthesis of the 4-(4-Methoxyphenyl)Thiazole Moiety

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch reaction, which involves condensation of a thiourea derivative with an α-halo ketone. For the 4-(4-methoxyphenyl)thiazol-2-yl group, 4-methoxyphenyl thiourea reacts with 2-bromoacetophenone derivatives under basic conditions.

Representative Procedure

  • Thiourea Preparation : 4-Methoxyphenylamine reacts with ammonium thiocyanate in HCl to form 4-methoxyphenyl thiourea.

  • Cyclization : The thiourea reacts with 2-bromo-4'-methoxyacetophenone in ethanol at reflux, yielding the thiazole core.

Optimized Conditions

  • Temperature : 80–100°C

  • Catalyst : None required

  • Yield : 60–85%

Assembly of the 5-Aminopyrrolone Core

Paal-Knorr Pyrrole Synthesis

The pyrrolone core is synthesized via Paal-Knorr cyclization of a 1,4-diketone with an amine. For the 5-aminopyrrol-3(2H)-one structure, 2,5-dimethoxytetrahydrofuran reacts with ammonium acetate under acidic conditions to form the pyrrolidine ring, followed by oxidation to the pyrrolone.

Introduction of the Amino Group

The 5-amino group is introduced via nitration followed by reduction. Nitration of the pyrrolone at position 5 using HNO₃/H₂SO₄ generates the nitro intermediate, which is reduced to the amine using H₂/Pd-C or SnCl₂/HCl.

Critical Parameters

  • Nitration : 0–5°C, 4 hours

  • Reduction : 25°C, 2 hours

  • Overall Yield : 40–55%

Convergent Coupling Strategies

Suzuki-Miyaura Coupling for Thiazole Attachment

The thiazole moiety is coupled to the pyrrolone core via Suzuki-Miyaura cross-coupling. A boronic ester derivative of the thiazole reacts with a brominated pyrrolone in the presence of Pd(PPh₃)₄ and Na₂CO₃.

Example Reaction

  • Substrates : 4-(4-Methoxyphenyl)thiazol-2-ylboronic acid, 5-amino-4-bromopyrrol-3(2H)-one

  • Conditions : DME/H₂O (3:1), 80°C, 12 hours

  • Yield : 65–75%

Buchwald-Hartwig Amination for Thiazinane Attachment

The thiazinane-containing phenyl group is introduced via Buchwald-Hartwig amination. The bromophenyl-pyrrolone intermediate reacts with the thiazinane amine under catalytic Pd₂(dba)₃ and Xantphos.

Optimized Protocol

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃

  • Yield : 50–60%

Final Assembly and Purification

Sequential Coupling and Deprotection

The fully substituted target compound is assembled through sequential coupling of the thiazole and thiazinane moieties to the pyrrolone core. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are employed to prevent side reactions. Final deprotection with TFA in DCM yields the free amine.

Purification Methods

  • Chromatography : Silica gel (hexane/ethyl acetate gradient)

  • Crystallization : Ethanol/water recrystallization

  • Purity : >95% (HPLC)

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized to maximize yield and purity?

The synthesis of complex heterocyclic compounds like this one typically involves multi-step reactions. Key steps may include:

  • Condensation reactions : For example, combining brominated intermediates (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) with thiosemicarbazide and phenacyl cyanide in ethanol under reflux (65–80°C) with glacial acetic acid as a catalyst .
  • Cyclization : Refluxing with aldehydes (e.g., 4-methoxybenzaldehyde) to form fused rings, followed by recrystallization in methanol for purification .
  • Yield optimization : Adjusting molar ratios (e.g., 1:1:1 for reactants) and monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Spectroscopy :
    • IR : Identify functional groups (e.g., υmax at 1721 cm⁻¹ for carbonyl groups) .
    • NMR : Confirm regiochemistry of thiazole and pyrrolone rings (e.g., aromatic proton shifts in DMSO-d6) .
  • Chromatography :
    • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : Resolve stereochemistry for Z/E isomers in solid-state structures .

Q. How does pH influence the compound’s stability during storage or biological assays?

  • Acidic conditions : May hydrolyze the thiazinan-1,1-dioxide moiety, requiring neutral buffers (e.g., PBS at pH 7.4) for stability .
  • Basic conditions : Risk of deprotonating the pyrrolone ring, altering solubility. Stability tests under varying pH (3–10) using UV-Vis spectroscopy are recommended .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or binding affinity for target proteins?

  • Quantum chemical calculations : Use density functional theory (DFT) to model electron distribution in the thiazole-pyrrolone core, identifying nucleophilic/electrophilic sites .
  • Molecular docking : Screen against targets like kinase enzymes (e.g., EGFR) using software such as AutoDock Vina, focusing on hydrogen bonding with the 4-methoxyphenyl group .

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

  • Substituent variation : Compare analogs with modified substituents (Table 1):
Substituent PositionModificationObserved Impact on ActivityReference
Thiazinan-2-ylSulfone → SulfoxideReduced kinase inhibition (~30%)
4-MethoxyphenylMethoxy → EthoxyEnhanced solubility, lower IC50
Pyrrol-3(2H)-oneAmino → MethylLoss of anti-inflammatory activity
  • Biological assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) with dose-response curves .

Q. What mechanistic insights explain contradictory data in biological assays (e.g., high in vitro vs. low in vivo activity)?

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., CYP450 enzymes) using LC-MS to identify labile groups (e.g., thiazinan-sulfone) .
  • Solubility limitations : Measure logP values (e.g., >3.5) to predict poor aqueous solubility, necessitating formulation with cyclodextrins or liposomes .

Q. How can reaction intermediates be trapped or analyzed to resolve discrepancies in proposed synthetic mechanisms?

  • Trapping experiments : Use low-temperature NMR (-40°C) to stabilize transient intermediates (e.g., enolate species during cyclization) .
  • Isotopic labeling : Incorporate ²H or ¹³C into key positions (e.g., pyrrolone carbonyl) to track bond formation via MS/MS .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to suppress side reactions in thiazole ring formation .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing dimerization byproducts .

Q. How does the compound’s solubility profile affect its applicability in cellular assays?

  • Solvent systems : Use DMSO stock solutions (<0.1% final concentration) to avoid cellular toxicity .
  • Co-solvents : Combine with PEG-400 or Tween-80 to enhance aqueous solubility while maintaining membrane permeability .

Methodological Notes

  • Contradictory evidence : For example, reports >90% yields for similar compounds under reflux, while notes variable yields (50–85%) due to substituent steric effects. This highlights the need for stepwise optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.